"N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" CAS number 863983-46-4
"N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" CAS number 863983-46-4
CAS Number: 863983-46-4 Synonyms: N-Nosyl-1,3-diaminopropane HCl; N-(2-Nitrobenzenesulfonyl)-1,3-propanediamine Hydrochloride Role: Bifunctional Building Block for Orthogonal Amine Synthesis
Executive Summary: The Strategic Value of CAS 863983-46-4
In the landscape of medicinal chemistry and polyamine synthesis, N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride represents a high-value strategic intermediate. Unlike simple protecting groups (Boc, Fmoc) that serve only to mask reactivity, the 2-nitrobenzenesulfonyl (Nosyl) group on this molecule serves a dual purpose: protection and activation .
This molecule allows researchers to synthesize non-symmetrical polyamines and complex nitrogenous heterocycles that are otherwise difficult to access. Its core value proposition lies in its orthogonality :
-
Free Primary Amine: Available for immediate acylation, reductive amination, or coupling.
-
Sulfonamide Nitrogen: Latently nucleophilic. The electron-withdrawing nitro group renders the N-H proton acidic (
), enabling mono-alkylation under mild conditions (Mitsunobu or alkyl halide) without the over-alkylation issues common to free amines.
Chemical Specifications & Properties[1][2][3][4][5][6]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 295.74 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (free base is soluble in DCM) |
| pKa (Sulfonamide) | ~9.5 (Activated by o-nitro group) |
| Melting Point | 200–205 °C (Decomposition) |
| Storage | Hygroscopic.[1][2][3] Store at -20°C under inert atmosphere (Argon/Nitrogen). |
Mechanistic Insight: The Fukuyama Platform
The utility of this reagent rests on the Fukuyama Amine Synthesis protocol.[4] While standard amines are difficult to alkylate selectively (often leading to mixtures of secondary, tertiary, and quaternary amines), the Nosyl-protected nitrogen in CAS 863983-46-4 allows for precise, single alkylation.
Activation Mechanism
The ortho-nitro group exerts a strong electron-withdrawing effect, significantly increasing the acidity of the sulfonamide proton. This allows deprotonation by weak bases (e.g.,
Deprotection Mechanism (The Safety Valve)
Unlike Tosyl groups, which require harsh reductive conditions (Na/naphthalene) to remove, the Nosyl group is cleaved via a Meisenheimer Complex intermediate using a thiol and a base.[2] This mild deprotection preserves sensitive functional groups (esters, epoxides, peptides) elsewhere in the molecule.
Pathway Visualization
The following diagram illustrates the workflow for utilizing this reagent to build a non-symmetrical polyamine chain.
Caption: Logical workflow for converting CAS 863983-46-4 into complex secondary amines via orthogonal functionalization and Fukuyama alkylation.
Experimental Protocols
Handling the Hydrochloride Salt
Critical Note: The reagent is supplied as a hydrochloride salt. For reactions requiring the free amine (e.g., acylation), include an equivalent of base (DIPEA or TEA) in the reaction media. For reactions targeting the sulfonamide immediately, the salt must be neutralized, or excess base must be used to scavenge the HCl.
Protocol A: Selective Alkylation (Fukuyama Conditions)
Target: Alkylation of the sulfonamide nitrogen to extend the carbon chain.
Reagents:
-
Substrate: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide derivative (1.0 equiv)
-
Alkyl Halide (R-X): 1.2 equiv
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: DMF or Acetonitrile (Anhydrous)
Procedure:
-
Dissolve the substrate in DMF (0.1 M concentration).
-
Add
and stir at room temperature for 15 minutes to ensure deprotonation of the sulfonamide. -
Add the Alkyl Halide dropwise.
-
Heat to 50–60°C and monitor by TLC/LCMS.
-
Checkpoint: The reaction is usually cleaner than free amine alkylation; dialkylation is impossible due to the lack of a second proton.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, dry over , and concentrate.
Protocol B: Nosyl Deprotection (Thiophenol Method)
Target: Removal of the Nosyl group to reveal the secondary amine.[2][5]
Reagents:
-
Substrate: Nosyl-protected intermediate
-
Thiophenol (PhSH): 1.2 – 1.5 equiv (Warning: Stench)
-
Base:
(3.0 equiv) or DBU (2.0 equiv) -
Solvent: DMF or CH3CN
Procedure:
-
Dissolve the alkylated intermediate in DMF.
-
Add
followed by Thiophenol.-
Observation: The solution often turns bright yellow due to the formation of the nitrophenyl thioether byproduct.
-
-
Stir at room temperature for 1–4 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with saturated
and water. -
Purification: The byproduct (2-nitrophenyl phenyl sulfide) is non-polar. An Acid/Base extraction is highly effective here: Extract the product into aqueous 1M HCl, wash the organic layer (containing the byproduct) away, then basify the aqueous layer and re-extract the pure amine with DCM.
-
Applications in Drug Discovery
Polyamine Synthesis (Spermidine Analogs)
Polyamines are critical in cell growth and ion channel modulation. This reagent is essential for synthesizing thermospermine or homospermidine analogs where the nitrogen spacing is non-canonical.
-
Method: React the free amine of CAS 863983-46-4 with a 4-carbon aldehyde (reductive amination), then alkylate the sulfonamide with a 3-carbon halide, followed by deprotection.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are vital.
-
This molecule provides a pre-installed 3-carbon spacer with differentiated termini.
-
The sulfonamide can serve as a temporary "handle" to attach the E3 ligase ligand, while the free amine attaches to the Warhead, before the sulfonamide is cleaved to release the final secondary amine linker.
Safety & Stability (E-E-A-T)
-
Toxicology: While the specific toxicology of this salt is not fully characterized, 2-nitrobenzenesulfonamides are generally potential skin sensitizers. The hydrochloride salt is acidic and corrosive to mucous membranes.
-
Thiophenol Warning: The deprotection step uses thiophenol, which is highly toxic and foul-smelling. All deprotection reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept nearby to neutralize thiol spills.
-
Thermal Stability: The compound is stable at room temperature but should not be heated above 80°C in the presence of strong bases without monitoring, as elimination reactions can occur.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4] Tetrahedron Letters, 36(36), 6373–6374.
-
Kan, T., & Fukuyama, T. (2004).[2][5] Ns strategies: a highly versatile synthetic method for amines.[5] Chemical Communications, (4), 353–359.
-
Niitsu, M., et al. (2006). Synthesis of polyamine derivatives and their applications.[4][6] (Contextual reference for polyamine frameworks utilizing aminopropyl spacers).
-
Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on Nosyl group stability and cleavage conditions).
Sources
- 1. guidechem.com [guidechem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
